molecular formula C26H29ClN4OS2 B492608 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide CAS No. 671199-90-9

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide

Cat. No.: B492608
CAS No.: 671199-90-9
M. Wt: 513.1g/mol
InChI Key: SVQLZNSYXPUXSA-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide typically involves multi-step organic reactions. The process often starts with the formation of the thiazole and triazole rings, followed by their functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Biological Activity

The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3,5-di-tert-butylphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure features a thiazole ring fused with a triazole ring and a chlorophenyl substituent, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications.

Structural Features

The compound's structure can be broken down into key components that contribute to its biological activity:

Component Description
Thiazole RingProvides antimicrobial and antifungal properties.
Triazole RingKnown for anticancer and anti-inflammatory effects.
Chlorophenyl GroupEnhances binding affinity to biological targets.
Di-tert-butylphenyl GroupIncreases lipophilicity, aiding cellular membrane penetration.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The thiazole-triazole structure has been associated with potent antimicrobial properties against various pathogens, including resistant strains.
  • Anticancer Properties : Preliminary studies suggest significant anticancer activity, particularly against leukemia cell lines. The presence of the chlorophenyl group is believed to enhance this effect by facilitating interactions with specific molecular targets.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

The mechanism of action involves the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antimicrobial or anticancer effects. However, detailed studies are needed to elucidate the exact molecular targets and pathways involved.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibited high potency against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics.
  • Anticancer Activity :
    • In vitro evaluations showed that the compound inhibited the growth of various cancer cell lines without affecting normal somatic cells (HEK293). The structure-activity relationship (SAR) indicated that modifications in the chlorophenyl moiety could enhance anticancer efficacy .
  • Inflammatory Response :
    • Research highlighted the compound's ability to modulate inflammatory cytokines in cell cultures, suggesting a potential role in treating conditions like rheumatoid arthritis .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4OS2/c1-25(2,3)17-11-18(26(4,5)6)13-20(12-17)28-22(32)15-34-24-30-29-23-31(24)21(14-33-23)16-7-9-19(27)10-8-16/h7-14H,15H2,1-6H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQLZNSYXPUXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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